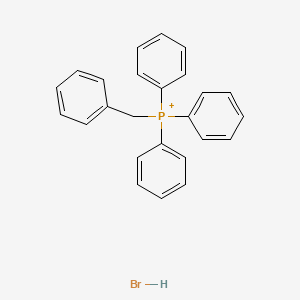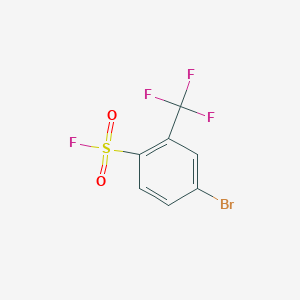![molecular formula C22H32FeP2 B12059846 1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)
1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene is a chiral ligand used in asymmetric synthesis. It is known for its high efficiency and selectivity in catalytic processes, particularly in asymmetric hydrogenation reactions. The compound is characterized by its ferrocene backbone, which provides stability and rigidity, and the presence of two chiral phospholane rings that impart chirality to the molecule .
Métodos De Preparación
The synthesis of 1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene involves several steps. One common method includes the reaction of ferrocene with chiral phospholane derivatives under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The process involves the formation of a phospholane-ferrocene intermediate, which is then purified and isolated .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized ferrocene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced ferrocene products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric synthesis, particularly in catalytic hydrogenation reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, it is used to synthesize chiral drugs and intermediates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which 1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene exerts its effects involves its role as a chiral ligand. The compound coordinates with metal centers, such as palladium or rhodium, to form chiral metal complexes. These complexes then participate in catalytic reactions, where the chiral environment provided by the ligand induces enantioselectivity. The molecular targets and pathways involved depend on the specific catalytic process and the substrates used .
Comparación Con Compuestos Similares
1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene is unique due to its high efficiency and selectivity in asymmetric synthesis. Similar compounds include:
1,1’-Bis[(2S,5S)-2,5-diethylphospholano]ferrocene: This compound has larger ethyl groups on the phospholane rings, which can affect its steric properties and reactivity.
1,1’-Bis[(2S,5S)-2,5-diphenylphospholano]ferrocene: The presence of phenyl groups provides additional steric hindrance and electronic effects, influencing its catalytic behavior.
1,1’-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene: The enantiomer of the original compound, which can have different selectivity and reactivity in asymmetric synthesis.
These similar compounds highlight the importance of the specific substituents on the phospholane rings in determining the compound’s properties and applications.
Propiedades
Fórmula molecular |
C22H32FeP2 |
|---|---|
Peso molecular |
414.3 g/mol |
InChI |
InChI=1S/2C11H16P.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;/h2*3-6,9-10H,7-8H2,1-2H3;/t2*9-,10-;/m00./s1 |
Clave InChI |
BSLGFLIMECHNTA-VUTIHBPYSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](P1[C]2[CH][CH][CH][CH]2)C.C[C@H]1CC[C@@H](P1[C]2[CH][CH][CH][CH]2)C.[Fe] |
SMILES canónico |
CC1CCC(P1[C]2[CH][CH][CH][CH]2)C.CC1CCC(P1[C]2[CH][CH][CH][CH]2)C.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


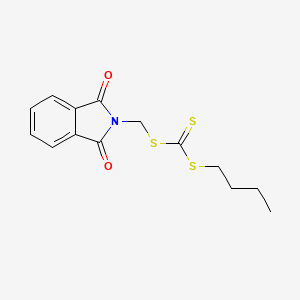
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
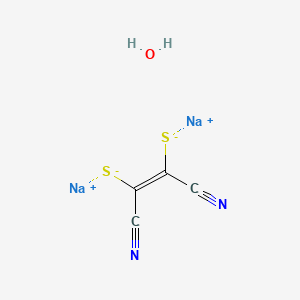
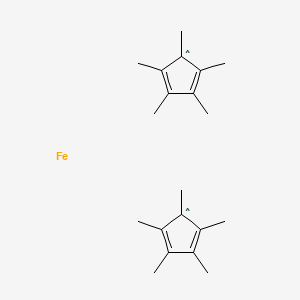
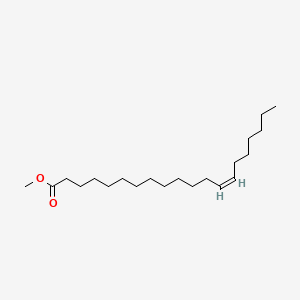
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)



